6-Oxaspiro[4.5]decan-9-yl methanesulfonate
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Overview
Description
6-Oxaspiro[4.5]decan-9-yl methanesulfonate is a useful research compound. Its molecular formula is C10H18O4S and its molecular weight is 234.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Rearrangement in Steroidal Spiroacetals : Research by Betancor et al. (1998) demonstrated that the reduction of steroidal spiroacetal methanesulfonate derivatives, containing the 1,6-dioxaspiro[4.5]decan-10-yl ring system, can promote rearrangement to form steroidal 1,6-dioxadecalin or 2,2'-linked ditetrahydrofuran derivatives.
Formation of Oxaspiro Skeletons : Mukai et al. (2002) reported that the treatment of alkyne-Co2(CO)6 complexes with SnCl4 can result in the formation of 1-oxaspiro[4.5]decane, 6-oxaspiro[4.5]decane, among other frameworks, with high yields. This highlights a method for synthesizing oxaspiro skeletons, including those related to 6-Oxaspiro[4.5]decan-9-yl methanesulfonate (Mukai et al., 2002).
Crystal Structure of Derivatives : The synthesis and crystal structure of compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, which is closely related to this compound, have been investigated, providing insights into the molecular structure of such compounds (Wang et al., 2011).
Precursor in Nectarines : Research has identified 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one as a precursor in white-fleshed nectarine juice, emphasizing the natural occurrence and relevance of oxaspiro compounds in biological systems (Knapp et al., 1997).
Spirocyclic Ethers Synthesis : Young et al. (2000) explored the Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization of secondary allylic alcohols, demonstrating a method to synthesize spirocyclic ethers, which is relevant to the study of this compound derivatives (Young et al., 2000).
Mechanism of Action
Target of Action
The primary target of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate is the mu-opioid receptor (MOR) . This receptor is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system .
Mode of Action
This compound is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation is believed to produce therapeutic analgesic effects with reduced adverse effects .
Biochemical Pathways
The activation of the mu-opioid receptor by this compound leads to the inhibition of tonic neural activity . This is achieved through the hydrolysis of GTP to GDP, causing cellular hyperpolarization .
Pharmacokinetics
The pharmacokinetics of 6-Oxaspiro[4Its selective activation of g protein and β-arrestin signaling pathways suggests that it may have different adme properties compared to other mor agonists .
Result of Action
The result of this compound’s action is analgesia, or pain relief . By selectively activating the G protein pathway over the β-arrestin pathway, it is believed to provide the analgesic benefits of a pure opioid agonist while limiting related adverse effects mediated through the β-arrestin pathway .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-oxaspiro[4.5]decan-9-yl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S/c1-15(11,12)14-9-4-7-13-10(8-9)5-2-3-6-10/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFHSSUAQITMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOC2(C1)CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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